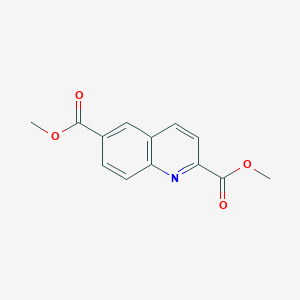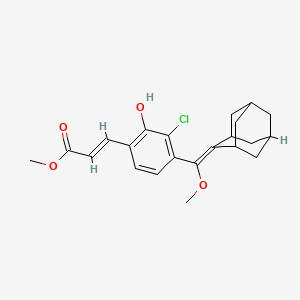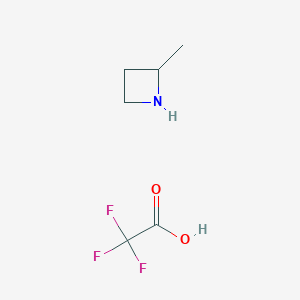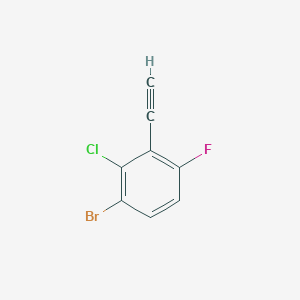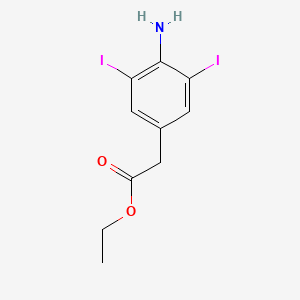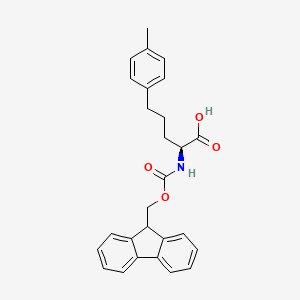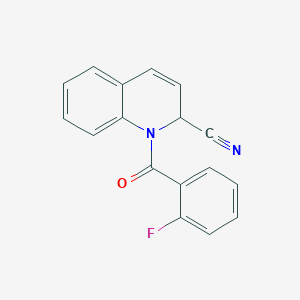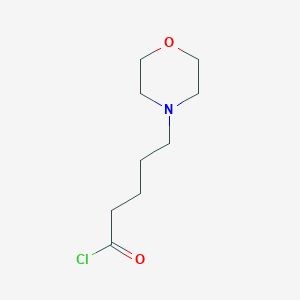
3-Chloro-2,6-difluorophenylmethylsulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,6-difluorophenylmethylsulfone is an organic compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol . This compound is characterized by the presence of a sulfone group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluorophenylmethylsulfone typically involves the reaction of 3-chloro-2,6-difluorophenol with a sulfonating agent. One common method is the reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,6-difluorophenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenylmethylsulfones with various functional groups.
Applications De Recherche Scientifique
3-Chloro-2,6-difluorophenylmethylsulfone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,6-difluorophenylmethylsulfone involves its interaction with molecular targets through its sulfone group. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine and fluorine atoms on the phenyl ring can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2,6-difluorophenol: Similar structure but lacks the sulfone group.
2,6-Difluorobenzene sulfonamide: Contains a sulfonamide group instead of a sulfone group.
3-Chloro-2,6-difluorobenzene sulfonic acid: Contains a sulfonic acid group instead of a sulfone group.
Uniqueness
3-Chloro-2,6-difluorophenylmethylsulfone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring along with the sulfone group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C14H8Cl2F4O2S |
|---|---|
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
1-chloro-3-[(3-chloro-2,6-difluorophenyl)methylsulfonylmethyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C14H8Cl2F4O2S/c15-9-1-3-11(17)7(13(9)19)5-23(21,22)6-8-12(18)4-2-10(16)14(8)20/h1-4H,5-6H2 |
Clé InChI |
VKKGPFOFVHYXOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)CS(=O)(=O)CC2=C(C=CC(=C2F)Cl)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


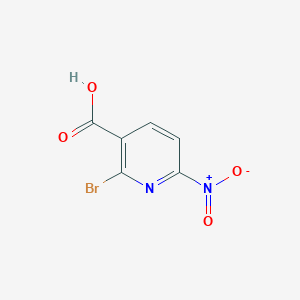
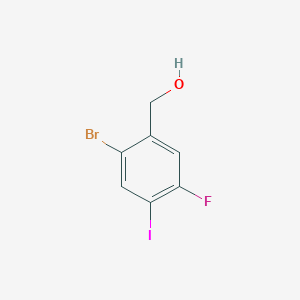

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
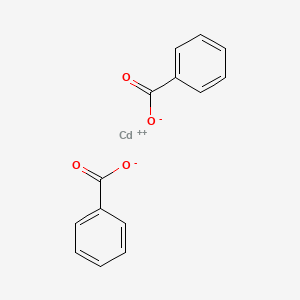
![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
